molecular formula C15H13N5 B5739043 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B5739043
M. Wt: 263.30 g/mol
InChI Key: PAHXYWLCKZJGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a critical role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation.

Mechanism of Action

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile activates AMPK by binding to the γ subunit of the enzyme. This binding leads to a conformational change in the enzyme, which increases its activity. Activated AMPK then phosphorylates downstream targets, leading to increased glucose uptake and fatty acid oxidation. 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to increase autophagy in cells, which could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile in lab experiments is its specificity for AMPK. It has been shown to activate AMPK without affecting other kinases, which reduces the risk of off-target effects. However, 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. In addition, the high cost of 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can be a limitation for some labs.

Future Directions

There are many potential future directions for research on 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile. One area of interest is its potential use in treating type 2 diabetes. 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to improve insulin sensitivity in skeletal muscle cells, and further research could investigate its potential as a therapeutic agent. Another area of interest is its use in treating cancer. 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the growth of cancer cells, and further research could investigate its potential as a cancer therapy. Finally, future research could investigate the role of 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile in autophagy and its potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 3-amino-4-cyano-5-ethoxypyrazole, which is reacted with 2-bromoacetophenone to form 3-amino-4-cyano-5-ethoxy-2'-bromoacetophenone. This intermediate is then reacted with ethyl acetoacetate to form 7-amino-3-ethyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile. Finally, the ethoxy group is removed by reaction with hydrochloric acid to yield 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.

Scientific Research Applications

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been widely used in scientific research to study the role of AMPK in various physiological processes. It has been shown to enhance glucose uptake and insulin sensitivity in skeletal muscle cells, which could potentially be used to treat type 2 diabetes. 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been used to study the role of AMPK in autophagy, a process by which cells degrade and recycle damaged proteins and organelles.

properties

IUPAC Name

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-2-12-13(10-6-4-3-5-7-10)15-18-9-11(8-16)14(17)20(15)19-12/h3-7,9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXYWLCKZJGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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